molecular formula C14H12N2O B2907235 1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-41-0

1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2907235
CAS RN: 339109-41-0
M. Wt: 224.263
InChI Key: CDQBJTATVKXQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of pyridine derivatives and is commonly known as ethyl cyanoacetate pyridine.

Mechanism of Action

The exact mechanism of action of ethyl cyanoacetate pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and physiological effects:
Studies have shown that ethyl cyanoacetate pyridine has a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl cyanoacetate pyridine in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be easily synthesized and stored. However, one of the main limitations is that it has not been extensively studied in humans, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for research on ethyl cyanoacetate pyridine. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

There are several methods for synthesizing ethyl cyanoacetate pyridine, including the reaction of ethyl cyanoacetate with pyridine-2-carbaldehyde in the presence of a base, such as potassium hydroxide. Another popular method involves the reaction of ethyl cyanoacetate with 2-pyridinecarboxaldehyde in the presence of ammonium acetate.

Scientific Research Applications

Ethyl cyanoacetate pyridine has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-ethyl-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-16-13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBJTATVKXQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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